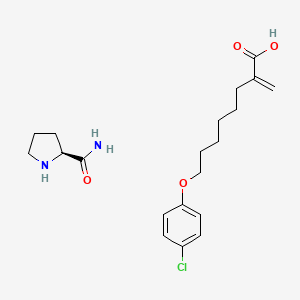
Inosine 5'-triphosphate-2',3'-dialdehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Inosine 5’-triphosphate, periodate oxidized sodium salt: is a derivative of inosine triphosphate, a nucleoside triphosphate. This compound is known for its unique chemical structure, which includes a periodate-oxidized moiety. It is used in various biochemical and molecular biology applications due to its ability to act as a substrate for different enzymes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of inosine 5’-triphosphate, periodate oxidized sodium salt typically involves the oxidation of inosine 5’-triphosphate using periodate. The reaction conditions often include:
Oxidizing Agent: Sodium periodate (NaIO4)
Solvent: Aqueous solution
Temperature: Room temperature
Reaction Time: Several hours
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:
Large-scale oxidation: Using industrial-grade sodium periodate
Purification: Through crystallization or chromatography to achieve high purity levels
Quality Control: Ensuring the product meets the required specifications for biochemical applications
Analyse Des Réactions Chimiques
Types of Reactions: Inosine 5’-triphosphate, periodate oxidized sodium salt undergoes several types of chemical reactions, including:
Oxidation: The primary reaction used in its synthesis
Reduction: Can be reduced back to inosine 5’-triphosphate under specific conditions
Substitution: Reacts with various nucleophiles to form substituted products
Common Reagents and Conditions:
Oxidation: Sodium periodate in aqueous solution
Reduction: Reducing agents like sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed:
Oxidation: Inosine 5’-triphosphate, periodate oxidized sodium salt
Reduction: Inosine 5’-triphosphate
Substitution: Various substituted inosine derivatives
Applications De Recherche Scientifique
Chemistry:
Enzyme Studies: Used as a substrate to study the specificity and kinetics of nucleoside-5’-triphosphatase and ATPase.
Nucleotide Analogs: Acts as an analog for ATP and GTP in various biochemical assays.
Biology:
Chromosome Aberration Studies: Investigates its influence on chromosome aberration rates and sister-chromatid exchange frequency.
Cell Signaling: Studies its role in cell signaling pathways, particularly in the activation of G-proteins.
Medicine:
Drug Development: Explored as a potential therapeutic agent due to its unique biochemical properties.
Diagnostic Tools: Used in diagnostic assays to study enzyme activities and nucleotide interactions.
Industry:
Biotechnology: Utilized in the production of nucleotide-based products and as a research tool in various biotechnological applications.
Mécanisme D'action
Molecular Targets and Pathways: Inosine 5’-triphosphate, periodate oxidized sodium salt exerts its effects by interacting with various enzymes and molecular targets:
GTPases and ATPases: Acts as a substrate, influencing their activity and kinetics.
G-protein Activation: Can replace GTP in the activation of G-proteins, affecting cell signaling pathways.
Effector Systems: Supports the initiation of effector systems by preventing GTP hydrolysis.
Comparaison Avec Des Composés Similaires
Inosine 5’-triphosphate trisodium salt: Similar in structure but lacks the periodate-oxidized moiety.
Adenosine 5’-triphosphate, periodate oxidized sodium salt: Another periodate-oxidized nucleotide with similar biochemical properties.
Uniqueness:
Periodate-Oxidized Moiety: The presence of the periodate-oxidized group makes inosine 5’-triphosphate, periodate oxidized sodium salt unique, providing distinct biochemical properties and applications.
This compound’s unique structure and versatile applications make it a valuable tool in scientific research and industrial applications
Propriétés
Formule moléculaire |
C10H12N4NaO14P3 |
|---|---|
Poids moléculaire |
528.13 g/mol |
Nom IUPAC |
sodium;[hydroxy-[hydroxy-[(2R)-3-oxo-2-[(1S)-2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H13N4O14P3.Na/c15-1-6(3-25-30(21,22)28-31(23,24)27-29(18,19)20)26-7(2-16)14-5-13-8-9(14)11-4-12-10(8)17;/h1-2,4-7H,3H2,(H,21,22)(H,23,24)(H,11,12,17)(H2,18,19,20);/q;+1/p-1/t6-,7-;/m0./s1 |
Clé InChI |
AARRPOGBNIEWBY-LEUCUCNGSA-M |
SMILES isomérique |
C1=NC2=C(C(=O)N1)N=CN2[C@H](C=O)O[C@H](COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])C=O.[Na+] |
SMILES canonique |
C1=NC2=C(C(=O)N1)N=CN2C(C=O)OC(COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])C=O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S)-6-[2-[3-[1-[[(3aS,4S,6aR)-4-(4-carboxybutyl)-2-oxo-3,3a,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-4-carbonyl]amino]decan-5-yl]-2-methylbenzoyl]hydrazinyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13832436.png)





![5,7,12,14-Tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-dicarboxamide](/img/structure/B13832474.png)
![1-Methyl-3-(2,2,2-trifluoroacetyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13832478.png)


